2-cyano-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
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Overview
Description
2-cyano-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide is a chemical compound known for its unique structure and properties It is a derivative of hydrazide and contains a cyano group, a dimethylamino group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and 4-dimethylaminobenzaldehyde. The reaction is carried out in a solvent such as methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same condensation reaction. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazides, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-cyano-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide involves its interaction with molecular targets such as enzymes and proteins. The cyano group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The dimethylamino group enhances the compound’s ability to interact with biological membranes and proteins, facilitating its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide: This is a geometric isomer with similar properties but different spatial arrangement.
2-cyano-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide: Another isomer with different substituents on the phenyl ring.
Uniqueness
2-cyano-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H14N4O |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-cyano-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C12H14N4O/c1-16(2)11-5-3-10(4-6-11)9-14-15-12(17)7-8-13/h3-6,9H,7H2,1-2H3,(H,15,17)/b14-9+ |
InChI Key |
RWGFQNBYOYUCIU-NTEUORMPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CC#N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CC#N |
Origin of Product |
United States |
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